N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a boronic acid derivative with the molecular formula C15H21BN2O4 and a molecular weight of 304.15 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a nitro group, and a dioxaborolane moiety. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds.
Preparation Methods
The synthesis of N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the following steps :
Cyclopropylation: The addition of a cyclopropyl group to the aniline derivative.
Boronic Ester Formation: The reaction of the intermediate with pinacol borane to form the dioxaborolane moiety.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate each step. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Comparison with Similar Compounds
N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be compared to other boronic acid derivatives, such as:
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(p-Toluenesulfonylamino)phenylboronic acid pinacol ester
- 4-Amino-3-Nitrophenylboronic acid pinacol ester
These compounds share similar boronic ester groups but differ in their substituents, which can affect their reactivity and applications
Properties
IUPAC Name |
N-cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)10-5-8-12(17-11-6-7-11)13(9-10)18(19)20/h5,8-9,11,17H,6-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIFOFRAGQPPBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675191 |
Source
|
Record name | N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-36-6 |
Source
|
Record name | N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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